molecular formula C9H12ClNS B071091 3-Chloro-2-(isopropylthio)aniline CAS No. 179104-32-6

3-Chloro-2-(isopropylthio)aniline

Cat. No.: B071091
CAS No.: 179104-32-6
M. Wt: 201.72 g/mol
InChI Key: HJYRCWDQTVQNJV-UHFFFAOYSA-N
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Description

3-Chloro-2-(isopropylthio)aniline is an organic compound with the molecular formula C9H12ClNS. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and an isopropylthio group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-Chloro-2-(isopropylthio)aniline involves the nucleophilic aromatic substitution reaction. For example, the reaction of 3-chloro-2-nitroaniline with isopropylthiol in the presence of a base can yield this compound. The reaction typically requires heating and can be carried out in solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(isopropylthio)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(isopropylthio)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(isopropylthio)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(isopropylthio)aniline is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity compared to other dichloroanilines. This unique structure allows it to participate in specific chemical reactions and makes it valuable in the synthesis of specialized compounds .

Properties

IUPAC Name

3-chloro-2-propan-2-ylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYRCWDQTVQNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370920
Record name 3-Chloro-2-(isopropylthio)aniline
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Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179104-32-6
Record name 3-Chloro-2-[(1-methylethyl)thio]benzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=179104-32-6
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Record name 3-Chloro-2-(isopropylthio)aniline
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Record name 3-Chloro-2-(isopropylthio)aniline
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Record name 3-chloro-2-(isopropylthio)aniline
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Record name 3-Chloro-2-isopropylsulfanyl-phenylamine
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Synthesis routes and methods I

Procedure details

40 g of 2-chloro-6-nitrophenyl-isopropylsulfane, 160 g of methanol and 2.4 g of Raney nickel 37-1 (methanol-moist) were initially introduced into a 0.7 l steel autoclave. After rinsing with nitrogen, 70 bar of hydrogen were forced in and the contents of the autoclave were heated to 100° C., while stirring. The hydrogen pressure was increased to 80 bar. After 50 minutes, the uptake of hydrogen had ended. The mixture was kept under the reaction conditions for a further 30 minutes. After cooling, letting down the hydrogen and removing the catalyst, the solvent was distilled off. Crude 2-amino-6-chlorophenyl-isopropylsulfane was already obtained as a 99% pure product (GC) which contained only 0.2% of 2-aminophenyl-isopropylsulfane (formed by dechlorination) and only 0.3% of m-chloroaniline (formed by desulfurization). The yield was 34.5 g.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0.7 L
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
160 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

46.6 g of 2-chloro-6-nitrophenyl-isopropylsulfane, 160 ml of methanol and 5 g of Raney nickel 55 (water-moist, washed with methanol) were introduced into a steel autoclave. After flushing with nitrogen and hydrogen, the mixture was heated to 50° C., while stirring, and hydrogenation was carried out by forcing in hydrogen up to a maximum of 2 bar. After 2.5 hours, the uptake of hydrogen had ended. The mixture was then cooled to room temperature, the hydrogen was let down and the nickel catalyst was removed by filtration with suction and washed with methanol. After removal of the solvent, 39.9 g of 2-amino-6-chlorophenyl-isopropylsulfane were obtained in a purity of 97.8% (GC), which corresponds to 97% of theory. Only 0.2% of 2-aminophenylisopropylsulfane (formed by dehalogenation) was found as an impurity. Pure, colorless 2-amino-6-chlorophenyl-isopropylsulfane with a content of more than 99% was obtained by distillation at a boiling point of 144° C. at 11 mbar.
Quantity
46.6 g
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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